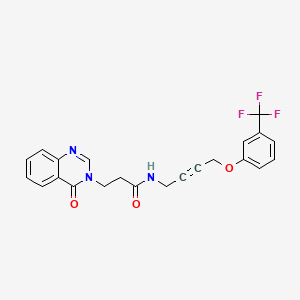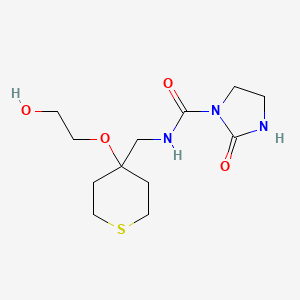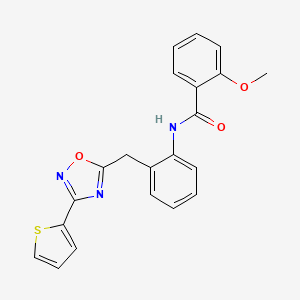
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a compound with significant scientific interest due to its unique chemical structure and potential applications in various fields, such as chemistry, biology, medicine, and industry
科学的研究の応用
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide has diverse applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: : Studied for its potential role in inhibiting certain enzymes and pathways, which can be useful in understanding biological processes.
Medicine: : Investigated for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects.
Industry: : Employed in the development of new materials and as a precursor for the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide typically involves multiple steps, including the formation of key intermediates and subsequent reactions to build the desired compound. Common synthetic routes include:
Formation of 4-oxoquinazolin-3(4H)-yl Intermediate: : This intermediate can be synthesized by reacting 2-aminobenzoic acid with formamide under specific reaction conditions such as elevated temperatures and the presence of a catalyst.
Preparation of 4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl Intermediate: : This intermediate is generally prepared by the reaction of 3-(trifluoromethyl)phenol with 4-bromo-2-butyne in the presence of a base like potassium carbonate.
Coupling Reaction: : The final step involves coupling the two intermediates using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using optimized reaction conditions and continuous flow chemistry techniques to ensure efficiency and high yield. Process optimization may involve the use of automated systems, precise temperature control, and advanced purification methods like chromatography or recrystallization.
化学反応の分析
Types of Reactions
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: : Can be oxidized under strong oxidizing conditions to form quinazolinone derivatives.
Reduction: : Reduction reactions may convert the compound into various reduced forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce different functional groups to modify the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alkoxides)
Major Products
The products formed from these reactions vary based on the type of reaction and conditions but may include:
Quinazolinone derivatives: : Resulting from oxidation reactions
Reduced forms: : Resulting from reduction reactions
Functionalized derivatives: : Resulting from substitution reactions
作用機序
The mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide involves its interaction with molecular targets within biological systems:
Molecular Targets: : May include specific enzymes, receptors, or pathways that the compound binds to or modulates.
Pathways Involved: : The compound may affect signaling pathways, leading to changes in cellular functions and responses, which contribute to its observed biological effects.
類似化合物との比較
3-(4-oxoquinazolin-3(4H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : May include other quinazolinone derivatives or compounds with trifluoromethylphenoxy groups.
Unique Features: : The presence of both the quinazolinone and trifluoromethylphenoxy moieties in the same molecule provides unique chemical and biological properties, making it distinct from other similar compounds.
特性
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c23-22(24,25)16-6-5-7-17(14-16)31-13-4-3-11-26-20(29)10-12-28-15-27-19-9-2-1-8-18(19)21(28)30/h1-2,5-9,14-15H,10-13H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICOJVJCYKICQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)

![N-(2-chlorobenzyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2368492.png)

![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2368496.png)
![4-Nitro-N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide](/img/structure/B2368497.png)
![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)
![2-[4-[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]piperazin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2368500.png)
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

